Home > Products > Building Blocks P14038 > 1-(3-Phenylpropyl)guanidine
1-(3-Phenylpropyl)guanidine - 7565-21-1

1-(3-Phenylpropyl)guanidine

Catalog Number: EVT-3160721
CAS Number: 7565-21-1
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of guanidines, such as 3-Phenylpropylguanidine, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .

Molecular Structure Analysis

The molecular structure of 3-Phenylpropylguanidine is characterized by a guanidine group attached to a phenylpropyl chain . The guanidine group is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenylpropylguanidine are not detailed in the search results, guanidine compounds are known for their versatility in chemistry . They can participate in a variety of reactions due to their high basicity and ability to form hydrogen bonds .

Physical And Chemical Properties Analysis

3-Phenylpropylguanidine is characterized by its molecular formula C10H15N3 and a molecular weight of 177.2462 . Further physical and chemical properties specific to 3-Phenylpropylguanidine were not found in the search results.

Source and Classification

1-(3-Phenylpropyl)guanidine can be synthesized from various precursors, including substituted cyanamides and amines. Its classification falls under organic compounds, specifically as a substituted guanidine. Guanidines are notable for their role in biological systems and their utility in synthetic organic chemistry.

Synthesis Analysis

The synthesis of 1-(3-Phenylpropyl)guanidine can be achieved through several methods. A prominent approach involves the reaction of a substituted cyanamide with an amine in the presence of a Lewis acid catalyst. This method enhances the electrophilicity of the cyanamide, facilitating nucleophilic attack by the amine.

Synthesis Steps:

  1. Preparation of Substituted Cyanamide: The starting material is typically a cyanamide derivative, which can be synthesized from corresponding amines or nitriles.
  2. Reaction with Amine: The cyanamide is reacted with 3-phenylpropylamine under reflux conditions, often using solvents like chlorobenzene.
  3. Catalysis: The use of Lewis acid catalysts (e.g., aluminum chloride) can improve yields by stabilizing the intermediate species formed during the reaction.
  4. Purification: The product is purified through recrystallization or chromatography to obtain 1-(3-Phenylpropyl)guanidine in high purity.

This synthetic route has been documented to yield significant amounts of product while minimizing side reactions, making it a preferred method for laboratory synthesis .

Molecular Structure Analysis

1-(3-Phenylpropyl)guanidine has a unique molecular structure characterized by its guanidine core and a phenylpropyl substituent.

Key Structural Features:

  • Molecular Formula: C₁₁H₁₄N₄
  • Molecular Weight: Approximately 202.26 g/mol
  • Functional Groups: The compound contains an amine group (–NH₂), which is central to its guanidine structure, and a phenyl group attached to a propyl chain.

The molecular geometry around the central nitrogen atoms exhibits trigonal planar characteristics due to resonance stabilization, allowing for potential interactions with biological targets.

Chemical Reactions Analysis

1-(3-Phenylpropyl)guanidine participates in various chemical reactions typical of guanidines, including:

  1. Acid-Base Reactions: As a basic compound, it can react with acids to form salts.
  2. Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions, making it useful in synthesizing more complex organic molecules.
  3. Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or related structures.

These reactions are crucial for its application in drug development and organic synthesis .

Mechanism of Action

The mechanism of action for 1-(3-Phenylpropyl)guanidine is primarily linked to its interaction with biological targets, particularly in modulating enzymatic activities or receptor interactions.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Research indicates that guanidines can affect mitochondrial oxidative phosphorylation, suggesting potential applications in metabolic disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Phenylpropyl)guanidine are essential for understanding its behavior in various environments:

Key Properties:

These properties influence its usability in pharmaceuticals and other applications .

Applications

1-(3-Phenylpropyl)guanidine has several scientific applications:

  1. Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting metabolic diseases or neurological disorders.
  2. Research Tool: Used in biochemical research to study enzyme mechanisms or receptor interactions.
  3. Synthetic Intermediate: Serves as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

Role of 1-(3-Phenylpropyl)guanidine in Targeted Drug Discovery

Hybrid Pharmacophore Design Strategies for Sigma1 Receptor Modulation

The integration of 1-(3-phenylpropyl)guanidine within hybrid pharmacophores represents a sophisticated approach to targeting Sigma-1 (σ1) receptors, a validated therapeutic target in pain management and oncology. The guanidine group serves as a critical cationic anchor, mimicking endogenous ligand interactions with the receptor’s acidic residues (e.g., Glu172). Hybrid ligands combine this σ1-antagonistic moiety with functional groups that confer additional pharmacological properties, such as hydrogen sulfide (H₂S) donation. For example, covalent linkage of 1-(3-phenylpropyl)guanidine to 4-carbamothioylphenyl groups via amide bonds yields compounds (e.g., Compound 8a) that simultaneously block σ1 receptors and release H₂S [9]. This dual functionality is substantiated by:

  • Binding Affinity: Kᵢ values of 20–150 nM for σ1 receptors, confirmed via radioligand ([³H]-(+)-pentazocine) displacement assays.
  • Functional Synergy: In capsaicin-induced mechanical hypersensitivity models, hybrid compounds exhibit 40–60% greater efficacy in pain reduction compared to standalone σ1 antagonists or H₂S donors, attributable to KATP channel activation by H₂S and σ1-mediated calcium signaling modulation [5] [9].
  • Structural Optimization: Molecular dynamics simulations reveal that the phenylpropyl spacer optimally positions the guanidine group for salt-bridge formation with σ1’s Glu172 while allowing conformational flexibility for H₂S donor accessibility [9].

Table 1: Hybrid Guanidine Derivatives Targeting Sigma-1 Receptors

Compoundσ1 Kᵢ (nM)H₂S Release Rate (μM/min)In Vivo Efficacy (Pain Reduction %)
1-(3-Phenylpropyl)guanidine core85.2N/A35%
Hybrid 8a22.30.1878%
Control (BD-1063)9.8N/A42%

Scaffold Optimization for Enhanced Selectivity in Protein-Protein Interaction Inhibition

Protein-protein interactions (PPIs) pose challenges due to large, flat binding interfaces. 1-(3-Phenylpropyl)guanidine derivatives address this via strategic scaffold modifications that enhance geometric and electrostatic complementarity:

  • Molecular Weight & Geometry: PPIs with buried surface area (BSA) <2,000 Ų are amenable to small-molecule inhibition. Derivatives of 1-(3-phenylpropyl)guanidine maintain molecular weights <500 Da while incorporating rigid elements (e.g., conjugated quinoline rings), reducing entropic penalties upon binding. This aligns with trends showing potent PPI inhibitors average 480 Da for small-molecule scaffolds [2].
  • Hotspot Engagement: Engineered protein scaffolds (e.g., DARPins, Anticalins) inform the design of synthetic guanidine derivatives. By mimicking critical interfacial residues (e.g., Trp, Tyr, Arg), these compounds achieve sub-μM affinity for PPI targets like Bcl-2/Bax. Computational alanine scanning of engineered protein-PPI interfaces reveals that 1-(3-phenylpropyl)guanidine’s aromatic moiety and guanidine group replicate 78% of hotspot interactions [6].
  • Selectivity via Electrostatic Tuning: Introduction of sulfonamide or carboxylate groups counterbalances the guanidine’s basicity, minimizing off-target binding to DNA or serum proteins. In vitro, optimized analogs show >50-fold selectivity for Bcl-2 over hERG channels [6].

Table 2: Scaffold Properties for PPI Inhibition

ParameterNatural PPI InterfacesEngineered Protein ScaffoldsGuanidine-Optimized Scaffolds
Avg. Molecular Weight>10 kDa4–20 kDa350–480 Da
Hotspot ResiduesTrp, Tyr, ArgTrp, Tyr, Arg, AspArg, Phe, Carboxylates
Geometric CompatibilityVariableConcave (Anticalins) to Planar (Affibodies)Tailored via spacer rigidity

Intellectual Property Landscape: Novel Guanidine Derivatives in Oncology Therapeutics

Patent activity highlights 1-(3-phenylpropyl)guanidine derivatives as emerging oncology assets, focusing on mitochondrial disruption and DNA interaction:

  • WO2015160220A1: Covers phenethylbiguanide analogs (e.g., Buformin derivatives) incorporating 1-(3-phenylpropyl)guanidine substructures. Claims specify inhibition of mitochondrial oxidative phosphorylation (OXPHOS) in cancer cells, with IC₅₀ values of 0.8–5 μM in breast (MCF-7) and lung (A549) adenocarcinoma lines. The patent emphasizes the critical role of the phenylpropyl spacer in balancing lipophilicity (cLogP 2.1–2.5) and cellular uptake [3].
  • US20140228388A1: Discloses phenyl-guanidine conjugates with trifluoromethyl motifs. These compounds induce DNA minor groove binding, confirmed via surface plasmon resonance (KD = 120 nM). Patent claims highlight synergistic activity with checkpoint inhibitors (e.g., anti-PD-1) in KLN205 murine lung carcinoma models, achieving 37% tumor growth inhibition at 20 mg/kg [7] [10].
  • Design Freedom: Recent filings (2020–2023) prioritize prodrug strategies, including ester-linked guanidines that hydrolyze intratumorally to release 1-(3-phenylpropyl)guanidine. This circumvents rapid hepatic clearance of free guanidines [3] [7].

Table 3: Patent Analysis of Key Guanidine Derivatives

Patent/PublicationCore ClaimsBiological TargetTherapeutic Area
WO2015160220A1Phenethylbiguanide derivatives with C1-C4 alkyl spacersMitochondrial OXPHOSBreast/lung cancer
US20140228388A1Trifluoromethyl-phenylguanidine conjugatesDNA minor grooveSolid tumors
WO2021152501A1 (Extension)Prodrugs of guanidine analogsTumor-specific activationOncology

Properties

CAS Number

7565-21-1

Product Name

1-(3-Phenylpropyl)guanidine

IUPAC Name

2-(3-phenylpropyl)guanidine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13)

InChI Key

WIPPGLNWEIAUEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN=C(N)N

Canonical SMILES

C1=CC=C(C=C1)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.